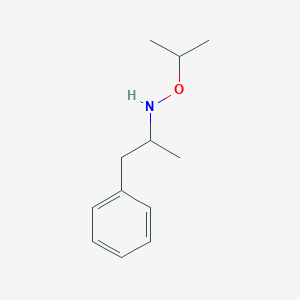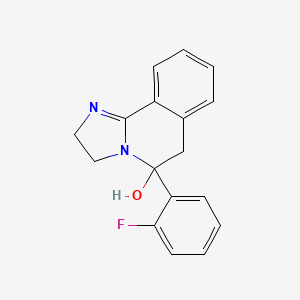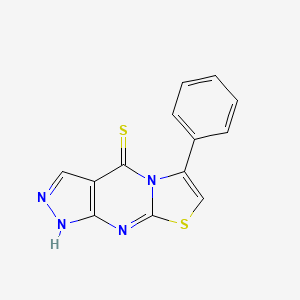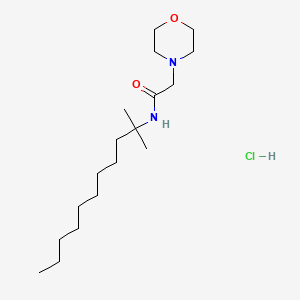
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an indolium core and a tetrachlorozincate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate typically involves multiple steps. The initial step often includes the preparation of the indolium core, followed by the introduction of the ethoxyethyl and ethylamino groups. The final step involves the formation of the tetrachlorozincate anion through a reaction with zinc chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to monitor the reaction conditions and the final product’s properties.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler derivatives.
Applications De Recherche Scientifique
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism by which Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another complex organic compound with similar applications in industry and research.
Bis(2-ethoxyethyl) phthalate: Known for its use as a plasticizer and in various industrial applications.
Uniqueness
What sets Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate apart is its unique combination of functional groups and its potential applications in both biological and industrial fields. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
85455-55-6 |
|---|---|
Formule moléculaire |
C52H70Cl4N4O2Zn |
Poids moléculaire |
990.3 g/mol |
Nom IUPAC |
N-(2-ethoxyethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C26H35N2O.4ClH.Zn/c2*1-7-28(17-18-29-8-2)22-15-13-21(20(3)19-22)14-16-25-26(4,5)23-11-9-10-12-24(23)27(25)6;;;;;/h2*9-16,19H,7-8,17-18H2,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
PNKCALRXYHCYSH-UHFFFAOYSA-J |
SMILES isomérique |
CCN(C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C)CCOCC.CCN(C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C)CCOCC.Cl[Zn-2](Cl)(Cl)Cl |
SMILES canonique |
CCN(CCOCC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.CCN(CCOCC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


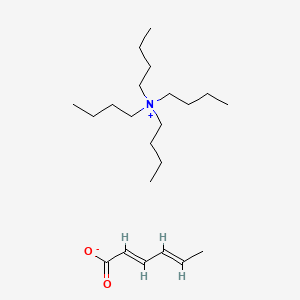
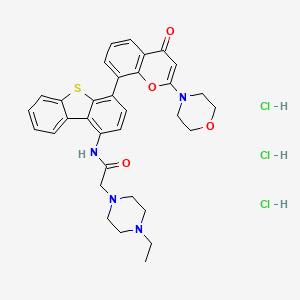
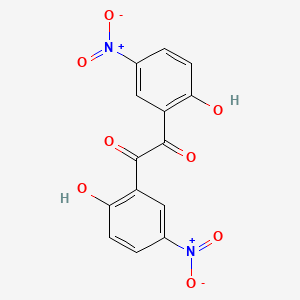


![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)

